2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
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Description
2-(8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H25N7O4 and its molecular weight is 379.421. The purity is usually 95%.
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Mechanism of Action
Target of Action
It contains a piperazine moiety , which is a common feature in many pharmacologically active compounds. Piperazine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the nervous system .
Mode of Action
Without specific studies on this compound, it’s difficult to say exactly how it interacts with its targets. Piperazine derivatives often act as agonists or antagonists at their target receptors, modulating the receptor’s activity .
Biochemical Pathways
Piperazine derivatives can be involved in a variety of pathways depending on their specific targets .
Pharmacokinetics
Piperazine is freely soluble in water , which could influence its absorption and distribution.
Action Environment
Many factors can influence a compound’s action, efficacy, and stability, including temperature, pH, and the presence of other molecules. Piperazine readily absorbs water and carbon dioxide from the air , which could potentially affect its stability.
Properties
IUPAC Name |
2-[8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O4/c1-19-14-13(15(26)20(2)16(19)27)23(9-11(17)25)12(18-14)10-22-5-3-21(4-6-22)7-8-24/h24H,3-10H2,1-2H3,(H2,17,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEORNRXCKDKAIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CCO)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.